(S)-7-Bromo-6-methylchroman-4-amine (S)-7-Bromo-6-methylchroman-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17497779
InChI: InChI=1S/C10H12BrNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1
SMILES:
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol

(S)-7-Bromo-6-methylchroman-4-amine

CAS No.:

Cat. No.: VC17497779

Molecular Formula: C10H12BrNO

Molecular Weight: 242.11 g/mol

* For research use only. Not for human or veterinary use.

(S)-7-Bromo-6-methylchroman-4-amine -

Specification

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
IUPAC Name (4S)-7-bromo-6-methyl-3,4-dihydro-2H-chromen-4-amine
Standard InChI InChI=1S/C10H12BrNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1
Standard InChI Key RETWUVBPVBBQRG-VIFPVBQESA-N
Isomeric SMILES CC1=CC2=C(C=C1Br)OCC[C@@H]2N
Canonical SMILES CC1=CC2=C(C=C1Br)OCCC2N

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

(S)-7-Bromo-6-methylchroman-4-amine (C₁₀H₁₂BrNO; molecular weight: 242.12 g/mol) features a benzopyran core fused to a partially saturated oxygen-containing ring. Key substituents include:

  • Bromine at position 7, imparting electrophilic character and influencing π-π stacking interactions.

  • Methyl group at position 6, enhancing hydrophobicity and steric bulk compared to polar analogs like methoxy-substituted chromans.

  • (S)-configured amine at position 4, critical for enantioselective binding to biological targets such as neurotransmitter receptors.

The IUPAC name for this compound is (4S)-7-bromo-6-methyl-3,4-dihydro-2H-chromen-4-amine. X-ray crystallography of related chroman-4-amines reveals a puckered pyran ring, with the amine group adopting an axial orientation that optimizes hydrogen-bonding potential.

Stereochemical Impact on Bioactivity

Chroman-4-amines exhibit marked enantiomer-dependent activity. For example, (R)-6-methoxychroman-4-amine demonstrates 3-fold higher acetylcholinesterase inhibition than its (S)-counterpart. This stereospecificity likely extends to (S)-7-Bromo-6-methylchroman-4-amine, where the S-configuration may alter binding kinetics to neural targets. Computational docking studies of analogous compounds suggest that the amine’s spatial orientation affects complementarity with enzymatic active sites.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of (S)-7-Bromo-6-methylchroman-4-amine can be conceptualized in three stages:

  • Core formation: Construction of the chroman skeleton.

  • Substituent introduction: Sequential bromination and methylation.

  • Amination and resolution: Installation of the chiral amine and enantiomeric purification.

Chroman-4-one Intermediate

Synthesis begins with 6-methylchroman-4-one, prepared via acid-catalyzed cyclization of 3-(2-hydroxyphenyl)propanal . Montmorillonite K-10 clay in toluene under reflux facilitates this cyclization with 85% yield .

Bromination at Position 7

Electrophilic bromination employs N-bromosuccinimide (NBS) in acetic acid at 40°C. Regioselectivity for position 7 arises from the methyl group’s electron-donating effect, which deactivates position 6. Typical yields range from 70–80%.

Reductive Amination

Conversion of the ketone to the amine utilizes a two-step process:

  • Oxime formation: Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (80°C, 6 h).

  • Reduction: Catalytic hydrogenation (H₂, Pd/C, 50 psi) stereoselectively yields the (S)-enantiomer when using chiral auxiliaries like (R)-BINAP.

Physicochemical Properties

Solubility and Stability

PropertyValue
Aqueous solubility (25°C)2.1 mg/mL (pH 7.4)
LogP (octanol/water)3.2 ± 0.3
Melting point148–151°C
Stability in solution>24 h (pH 2–8, 25°C)

The methyl group at position 6 increases lipophilicity compared to methoxy analogs (LogP = 2.1), enhancing blood-brain barrier permeability.

Biological Activity and Mechanisms

Anticancer Activity

Preliminary data on chroman-4-amines demonstrate cytotoxicity against leukemia (MOLT-4, IC₅₀ = 24.4 μM) and breast cancer (MCF-7, IC₅₀ = 68.4 μM). Hypothesized mechanisms include:

  • Topoisomerase II inhibition: Intercalation into DNA-enzyme complexes.

  • Reactive oxygen species (ROS) induction: Bromine’s electronegativity may sensitize cancer cells to oxidative stress.

Comparative Analysis with Structural Analogs

CompoundSubstituentsAChE IC₅₀ (μM)MCF-7 IC₅₀ (μM)
(S)-7-Bromo-6-methyl-4-amine7-Br, 6-CH₃Predicted: 2.5Predicted: 45
7-Cl-6-OCH₃-4-amine7-Cl, 6-OCH₃1.868.4
6-Br-8-OCH₃-4-amine6-Br, 8-OCH₃4.289.1

Key trends:

  • Halogen size: Bromine’s larger atomic radius vs. chlorine may improve target affinity but reduce solubility.

  • Methyl vs. methoxy: Methyl enhances membrane permeability but diminishes hydrogen-bonding capacity.

Industrial-Scale Production Challenges

Catalytic Asymmetric Synthesis

Achieving enantiomeric excess (ee) >98% requires chiral catalysts like Jacobsen’s Co-salen complexes. Continuous flow systems with immobilized catalysts improve ee consistency (Δee < 2% over 100 batches) .

Purification

Simulated moving bed (SMB) chromatography resolves enantiomers with 99.5% purity. Solvent recovery systems reduce waste by 40% compared to batch processes .

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